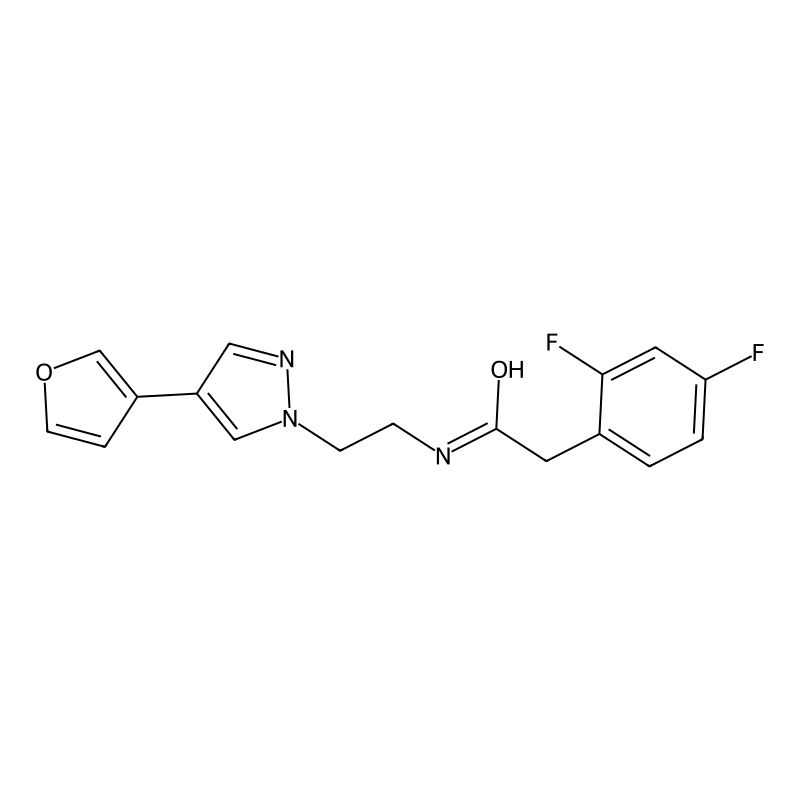

2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

The compound 2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic molecule characterized by its unique structural features. It consists of a 2,4-difluorophenyl group, an acetamide moiety, and a furan-3-yl substituted pyrazole. The presence of fluorine atoms on the phenyl ring enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

- Nucleophilic Substitution: The fluorine atoms on the phenyl ring can be replaced by nucleophiles in a nucleophilic aromatic substitution reaction.

- Hydrolysis: The acetamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and amine.

- Reduction: The furan moiety may undergo reduction to form dihydrofuran derivatives under specific conditions.

Preliminary studies suggest that 2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide exhibits notable biological activity. It has been associated with:

- Anticancer Properties: The pyrazole and furan components have been linked to anticancer activity through modulation of signaling pathways related to tumor growth.

- Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases.

The synthesis of this compound typically involves several steps:

- Synthesis of the Pyrazole Derivative: This can be achieved through the reaction of appropriate hydrazine derivatives with substituted carbonyl compounds.

- Formation of the Furan Ring: The furan moiety can be synthesized via cyclization reactions involving furfural or similar precursors.

- Coupling Reaction: Finally, the pyrazole derivative is coupled with the 2,4-difluorophenyl acetamide using standard coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Interaction studies are crucial for understanding how this compound interacts with biological targets:

- Receptor Binding Studies: Investigating how well this compound binds to specific receptors involved in cancer progression or inflammation.

- Enzyme Inhibition Assays: Evaluating its potential as an inhibitor for enzymes that are overexpressed in certain cancers or inflammatory diseases.

Several compounds share structural similarities with 2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(2-Furyl)-3-(4-nitrophenyl)-1H-pyrazole | Contains furan and pyrazole moieties | Nitro group may influence reactivity and bioactivity |

| N-(furan-2-ylmethyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide | Furan and oxadiazole components | Unique due to oxadiazole which may confer different biological properties |

| 2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid | Thiazole and phenoxy groups | Trifluoromethyl group enhances lipophilicity |

Uniqueness

The uniqueness of 2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide lies in its specific combination of fluorinated phenyl, furan, and pyrazole structures. This combination may impart distinct pharmacological properties that are not present in other similar compounds, making it a valuable candidate for further research in drug development.

Core Structural Components

The molecule comprises three critical subunits:

- 2,4-Difluorophenyl group: Fluorine atoms at the 2- and 4-positions induce electron-withdrawing effects, stabilizing aromatic π-systems and modulating intermolecular interactions (e.g., hydrogen bonding, van der Waals forces).

- Pyrazole ring: The 1H-pyrazole core provides a planar, nitrogen-rich heterocycle capable of forming hydrogen bonds with biological targets. Its 1-substituted ethyl group enhances conformational flexibility, facilitating receptor binding.

- Furan-3-yl substituent: The oxygen-containing furan introduces polarity and participates in dipole-dipole interactions, while its 3-position substitution minimizes steric hindrance.

Comparative Analysis of Analogous Polyheterocycles

Table 1 highlights structural and functional distinctions between 2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide and related compounds:

The integration of fluorine and dual heterocycles in 2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide creates a balanced pharmacophore. Fluorine’s electronegativity augments membrane permeability, while the pyrazole-furan system enables multi-target engagement, a feature less pronounced in non-fluorinated analogs.